4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a carboxylic acid derivative that has been the subject of various studies due to its potential applications in pharmaceuticals and organic chemistry. The compound is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, which is further connected to a 4-oxobutanoic acid moiety. This structure has been found to be a versatile intermediate for the synthesis of various heterocyclic compounds and has shown significant biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid and its derivatives has been explored in several studies. For instance, the compound has been synthesized and characterized by elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis . Another study describes the transformation of related compounds into different derivatives, indicating the reactivity of the carboxylic acid group and the potential for further functionalization .
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid derivatives has been confirmed through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction studies. These analyses have provided detailed information on the vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and the HOMO-LUMO gap, which are crucial for understanding the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid with nitrogen-containing nucleophiles has been extensively studied. The compound has been shown to undergo heterocyclization reactions with various amines, hydrazines, and thiourea derivatives to yield a range of heterocyclic compounds, including pyridazines, phenylhydrazones, pyridopyrimidines, quinoxalones, and thiazoles . These reactions demonstrate the compound's potential as a versatile synthetic intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid derivatives have been investigated through different analytical techniques. The thermal stability, melting points, and absorption properties have been determined, which are important for the practical application of these compounds in material science and pharmaceuticals . Additionally, some derivatives have been evaluated for their nonlinear optical properties, indicating potential uses in optoelectronic devices .
Scientific Research Applications
Enzyme-linked Immunosorbent Assay (ELISA) Development
4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, a related hapten, was synthesized and used in the development of a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples (Zhang et al., 2008).
Apoptosis Induction in Cell Lines
A study found that 4-methylthio-2-oxobutanoic acid, a closely related compound, induces apoptosis in BAF3 murine lymphoid cells, highlighting its potential role in cellular apoptosis mechanisms (Quash et al., 1995).
Synthesis of Chromones
Research on the photochemical synthesis of chromones involved irradiating esters of various acids, including 3-oxobutanoic acid, which is structurally similar to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. This work aids in understanding chromone synthesis pathways (Álvaro et al., 1987).
Leukotriene D4 Antagonists and 5-lipoxygenase Inhibitors
A series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, structurally related to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid, were synthesized and tested for their inhibitory activity against leukotriene D4 and ovalbumin-induced bronchospasm, contributing to the study of anti-inflammatory agents (Musser et al., 1987).
Antiinflammatory and Analgesic Activities
Research on 1-aryl-1H-pyrazole-5-acetic acids, which include derivatives of 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate, revealed significant antiinflammatory and analgesic activities in animal models, contributing to the development of new pharmaceutical agents (Menozzi et al., 1994).
Methionine Salvage Pathway and Apoptosis
4-Methylthio-2-oxobutanoic acid (MTOB), which is part of the methionine salvage pathway and structurally related to the acid , was found to inhibit the growth of human cell lines and induce apoptosis, suggesting a potential therapeutic application in cancer treatment (Tang et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVNQBKNSPKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390356 | |
Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | |
CAS RN |
33446-14-9 | |
Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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